(5-(Hydroxymethyl)furan-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

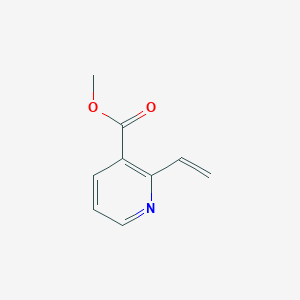

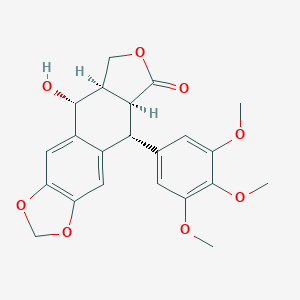

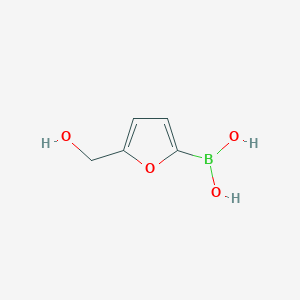

“(5-(Hydroxymethyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 1256355-56-2 . It has a molecular weight of 141.92 and its IUPAC name is 5-(hydroxymethyl)furan-2-ylboronic acid . It is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems .

Synthesis Analysis

Pinacol boronic esters, such as “(5-(Hydroxymethyl)furan-2-yl)boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This compound can also be synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) by the direct cleavage of the C–OH bond in HMFA at ambient temperature .Molecular Structure Analysis

The molecular structure of “(5-(Hydroxymethyl)furan-2-yl)boronic acid” is represented by the formula C5H7BO4 . The InChI Code for this compound is 1S/C5H7BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It also plays a role in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

“(5-(Hydroxymethyl)furan-2-yl)boronic acid” is a solid compound . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “(5-(Hydroxymethyl)furan-2-yl)boronic acid”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Synthesis of Novel Furan Derivatives

“(5-(Hydroxymethyl)furan-2-yl)boronic acid” can be used in the synthesis of novel furan derivatives . These derivatives have been found to have remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .

Reductive Amination

Cobalt nanoparticles have been used to catalyze the reductive amination of 5-Hydroxymethylfurfural (HMF), producing furan-based primary, secondary, and tertiary amines . “(5-(Hydroxymethyl)furan-2-yl)boronic acid” can be used in this process .

Hydrogenation and Hydrodeoxygenation

“(5-(Hydroxymethyl)furan-2-yl)boronic acid” can also be used in the hydrogenation and hydrodeoxygenation of HMF . This process produces 2,5-bis(hydroxymethyl)furan, (5-methylfuran-2-yl)methanol, and selected N-, O-, and S-containing heterocycles .

Synthesis of π-Extended Heteroarylfuran Systems

As a bifunctional reagent, “(5-(Hydroxymethyl)furan-2-yl)boronic acid” can be used in the synthesis of π-extended heteroarylfuran systems . This is particularly useful in the field of organic chemistry .

Suzuki Coupling

“(5-(Hydroxymethyl)furan-2-yl)boronic acid” can be used as a reactant in Suzuki coupling . This process is used for the synthesis of stable dye-sensitized solar cells .

Safety and Hazards

Future Directions

The future directions of new catalytic systems for the preparation of compounds like “(5-(Hydroxymethyl)furan-2-yl)boronic acid” involve cleaner, more efficient, and essential safety technologies for the production of such compounds . The sustainable synthesis of related compounds from bio-renewable sources is also a promising area of research .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and applications of "(5-(Hydroxymethyl)furan-2-yl)boronic acid" . They highlight the importance of this compound as a building block in organic synthesis and its potential in the development of new catalytic systems .

properties

IUPAC Name |

[5-(hydroxymethyl)furan-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQIZKAAYUGHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402563 |

Source

|

| Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Hydroxymethyl)furan-2-yl)boronic acid | |

CAS RN |

1256355-56-2 |

Source

|

| Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.